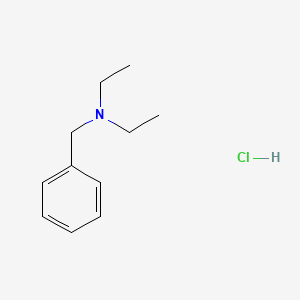
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, a fluorine atom, and an iodine atom, which contribute to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
C6H4FCHO+NH2NH2⋅H2O→C6H4FCH=N-NH2+H2O
-
Acylation Reaction: : The hydrazone intermediate is then acylated with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
C6H4FCH=N-NH2+C6H4ICOCl→C6H4FCH=N-NHCOC6H4I+HCl
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The iodine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of the fluorine atom enhances its bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide stands out due to the presence of the iodine atom, which can participate in unique substitution reactions and enhance the compound’s reactivity. Additionally, the fluorine atom contributes to its stability and bioavailability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
769142-63-4 |
|---|---|
Molecular Formula |
C16H13FIN3O2 |
Molecular Weight |
425.20 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H13FIN3O2/c17-12-7-5-11(6-8-12)9-20-21-15(22)10-19-16(23)13-3-1-2-4-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
SBWQROXOGCIRPK-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide](/img/structure/B12009871.png)

![Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009880.png)



![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12009909.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)




![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
